

4-Amino-3-ethylbenzonitrile: A Strategic Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Amino-3-ethylbenzonitrile

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Abstract

This technical guide provides an in-depth exploration of **4-amino-3-ethylbenzonitrile** (CAS No. 170230-87-2), a pivotal intermediate in contemporary pharmaceutical development. We will elucidate its physicochemical properties, provide detailed and validated protocols for its synthesis, and showcase its critical role in the construction of complex active pharmaceutical ingredients (APIs). The primary focus will be on its application in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib, with additional insights into its utility in developing corticotropin-releasing factor 1 (CRF-1) antagonists. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. The electronic properties of the nitrile group, combined with the potential for functionalization of the aromatic ring, make these compounds highly valuable starting materials. **4-Amino-3-ethylbenzonitrile** has emerged as a particularly strategic intermediate due to the specific orientation of its amino, ethyl, and cyano functionalities, which allows for regioselective reactions crucial for building the complex

architectures of modern drugs. Its application in the synthesis of targeted therapies, such as JAK inhibitors, underscores its significance in addressing autoimmune diseases and other challenging medical conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The data presented below has been compiled from various reputable sources.

Table 1: Physicochemical Properties of **4-Amino-3-ethylbenzonitrile**

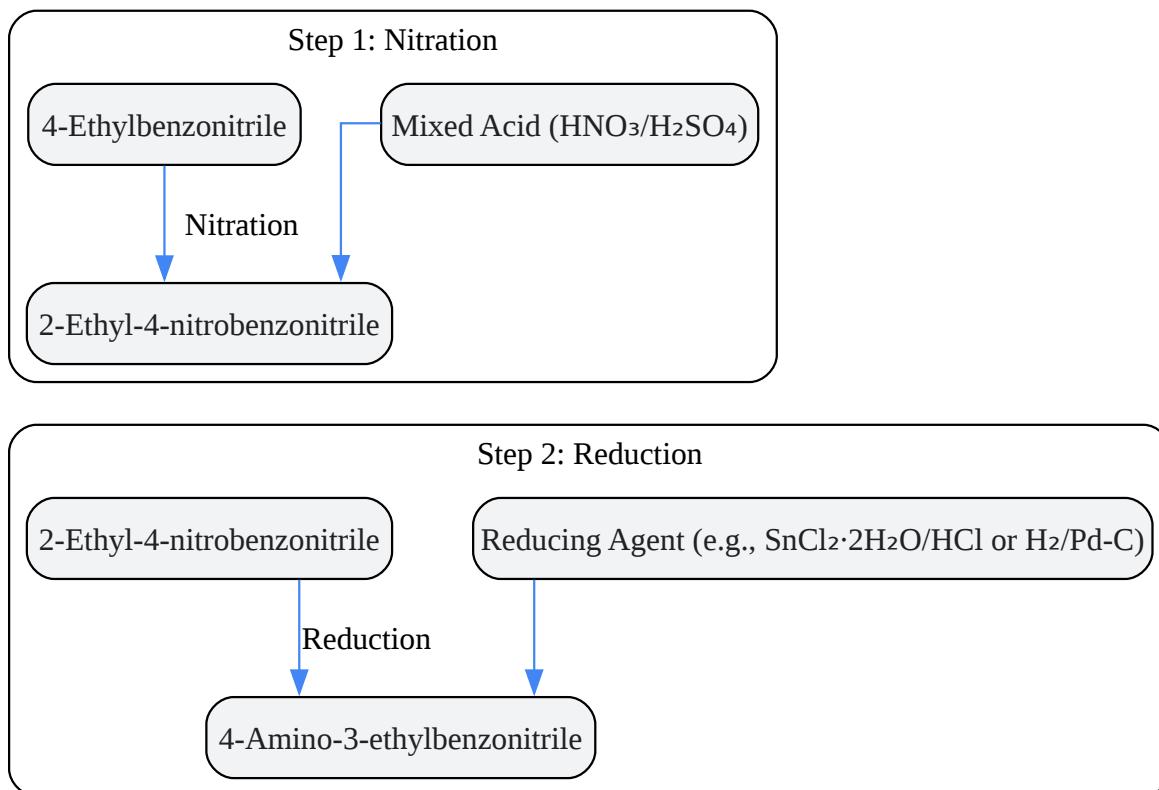
| Property | Value | Reference(s) |
|-------------------|---|---|
| CAS Number | 170230-87-2 | [1] [2] |
| Molecular Formula | C ₉ H ₁₀ N ₂ | [1] [2] |
| Molecular Weight | 146.19 g/mol | [1] [2] |
| Appearance | Off-white to yellow crystalline solid | [3] |
| Melting Point | 58-66 °C | [2] [3] |
| Boiling Point | 297.1 ± 28.0 °C (Predicted) | |
| Density | 1.07 ± 0.1 g/cm ³ (Predicted) | |
| Solubility | Soluble in polar organic solvents | [4] |

Table 2: Spectroscopic Data for **4-Amino-3-ethylbenzonitrile**

| Spectroscopy | Key Features | Reference(s) |
|---------------------|---|--------------|
| ¹ H NMR | Signals corresponding to aromatic protons, ethyl group (triplet and quartet), and amino protons. | [5][6] |
| ¹³ C NMR | Resonances for aromatic carbons, nitrile carbon, and ethyl group carbons. | [5] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H stretching. | [7][8] |
| Mass Spectrometry | Molecular ion peak (M ⁺) at m/z 146. | [1] |

Synthesis of 4-Amino-3-ethylbenzonitrile: A Validated Two-Step Protocol

The following is a reliable and scalable two-step protocol for the synthesis of **4-amino-3-ethylbenzonitrile**, commencing from commercially available 4-ethylbenzonitrile. This process involves a regioselective nitration followed by a robust reduction of the nitro group.

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Caption: Synthetic workflow for **4-amino-3-ethylbenzonitrile**.

Step 1: Synthesis of 2-Ethyl-4-nitrobenzonitrile (Nitration)

Causality Behind Experimental Choices: The nitration of 4-ethylbenzonitrile is directed by the activating, ortho, para-directing ethyl group and the meta-directing, deactivating nitrile group. The desired product, 2-ethyl-4-nitrobenzonitrile, is the major regioisomer formed due to the strong directing effect of the ethyl group to the ortho position, which is also para to the nitrile. The use of a mixed acid system (nitric and sulfuric acid) is a standard and efficient method for electrophilic aromatic nitration.

Experimental Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylbenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
- Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirred solution of 4-ethylbenzonitrile, maintaining the internal temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
- Purification: The crude 2-ethyl-4-nitrobenzonitrile can be purified by recrystallization from ethanol to yield a pale yellow solid.[9]

Step 2: Synthesis of 4-Amino-3-ethylbenzonitrile (Reduction)

Causality Behind Experimental Choices: The reduction of the nitro group to an amine is a critical transformation. Two common and effective methods are presented: reduction with tin(II) chloride and catalytic hydrogenation. Tin(II) chloride in acidic media is a classic and reliable method for the chemoselective reduction of nitroarenes in the presence of other reducible groups like nitriles.[10][11][12] Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner and often more efficient alternative, though care must be taken to avoid reduction of the nitrile group under harsh conditions.[13][14]

Experimental Protocol (Using Tin(II) Chloride):

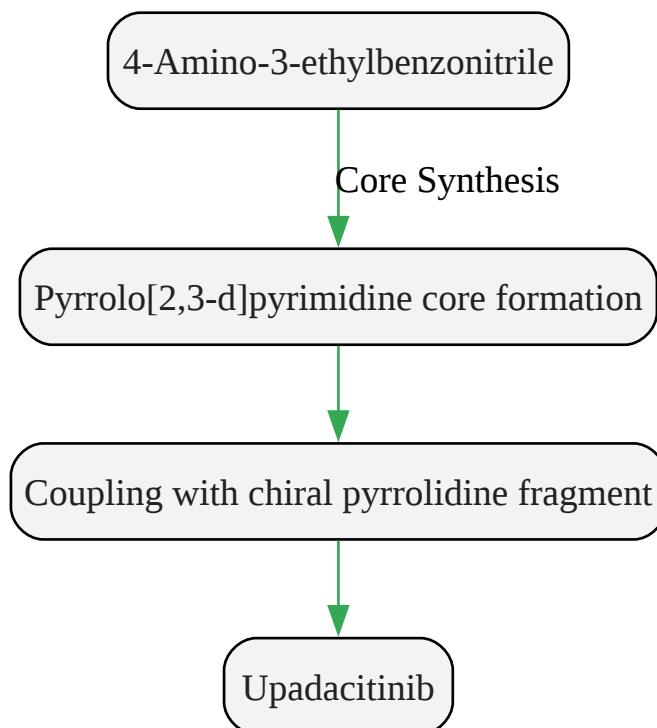
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethyl-4-nitrobenzonitrile (1.0 eq) in ethanol.

- **Addition of Reagents:** Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension. Then, slowly add concentrated hydrochloric acid.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).
- **Extraction and Isolation:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude **4-amino-3-ethylbenzonitrile** can be purified by column chromatography on silica gel or by recrystallization.^{[10][15]}

Application in Pharmaceutical Synthesis

Key Intermediate in the Synthesis of Upadacitinib

4-Amino-3-ethylbenzonitrile is a crucial building block in the synthesis of Upadacitinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases. The synthesis involves the construction of the pyrrolo[2,3-d]pyrimidine core, where the amino and cyano groups of **4-amino-3-ethylbenzonitrile** play distinct and essential roles.



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Caption: Role of **4-amino-3-ethylbenzonitrile** in Upadacitinib synthesis.

In a common synthetic route, the amino group of **4-amino-3-ethylbenzonitrile** participates in the formation of the pyrimidine ring of the tricyclic core of Upadacitinib. The nitrile group is often transformed or utilized in subsequent steps to complete the synthesis of the final API.

Precursor for Dihydropyrrolepyridine CRF-1 Antagonists

Corticotropin-releasing factor 1 (CRF-1) receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.^{[16][17][18]} **4-Amino-3-ethylbenzonitrile** serves as a starting material for the synthesis of dihydropyrrole^[13] ^[19]pyridine scaffolds, which are core structures in a class of potent CRF-1 antagonists. The synthesis leverages the reactivity of both the amino and nitrile groups to construct the fused heterocyclic system.

Analytical Characterization Protocols

To ensure the identity and purity of synthesized **4-amino-3-ethylbenzonitrile**, a combination of analytical techniques should be employed.

Table 3: Analytical Protocols

| Technique | Protocol |
|--|--|
| ¹ H and ¹³ C NMR | Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl ₃ or DMSO-d ₆). Record the spectra on a 400 MHz or higher NMR spectrometer.[5][20] |
| HPLC | Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[6] |
| FT-IR | Obtain the spectrum of the solid sample using the KBr pellet method or Attenuated Total Reflectance (ATR). |
| Mass Spectrometry | Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to confirm the molecular weight.[1] |

Conclusion

4-Amino-3-ethylbenzonitrile is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of complex and potent drug molecules, most notably the JAK inhibitor Upadacitinib. The synthetic protocols and analytical methods detailed in this guide are intended to provide researchers with the necessary tools to confidently synthesize and utilize this important compound in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the strategic application of intermediates like **4-amino-3-ethylbenzonitrile** will undoubtedly play a crucial role in advancing modern medicine.

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